methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with receptor sites, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Ethyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Uniqueness
Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the ethynyl group at the 5-position, which imparts distinct reactivity and binding properties compared to its analogs. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
CAS No. |
2624133-91-9 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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